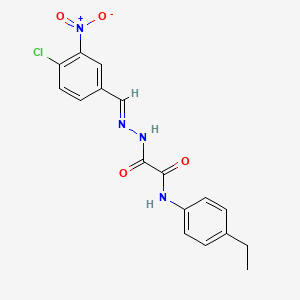
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is an organic compound that features a complex structure with multiple functional groups, including a chloro-nitrobenzylidene moiety, a hydrazino group, and an oxoacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of 4-Chloro-3-nitrobenzaldehyde: This can be achieved by nitration of 4-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 4-Chloro-3-nitrobenzylidene Hydrazine: The 4-chloro-3-nitrobenzaldehyde is then reacted with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Formation of the Final Compound: The hydrazone is then reacted with N-(4-ethylphenyl)-2-oxoacetamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone moiety can be oxidized to form the corresponding azine using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Azine Derivatives: Formed by oxidation of the hydrazone moiety.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
作用机制
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways, leading to inhibition or activation of these targets.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
相似化合物的比较
Similar Compounds
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-phenyl)-2-oxoacetamide
Uniqueness
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
属性
CAS 编号 |
765901-35-7 |
|---|---|
分子式 |
C17H15ClN4O4 |
分子量 |
374.8 g/mol |
IUPAC 名称 |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI 键 |
DNLMGQDTJYXXNA-VXLYETTFSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)

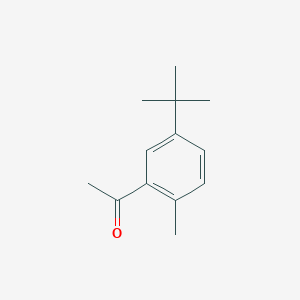
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
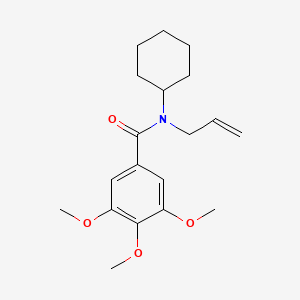
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
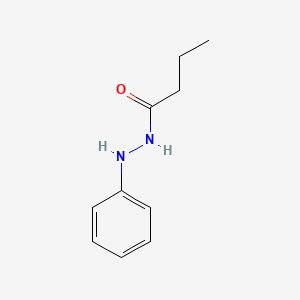
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)


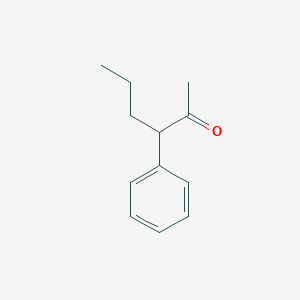
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
